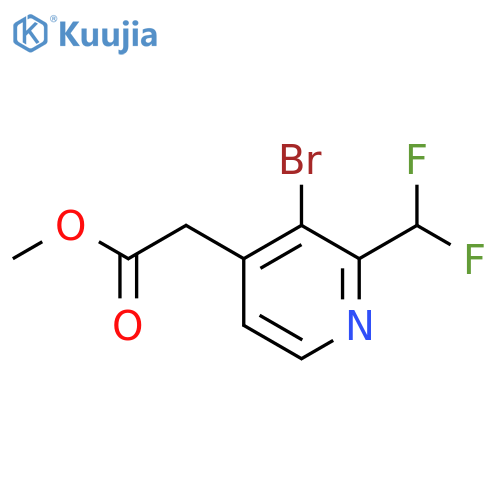Cas no 1806018-81-4 (Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate)

Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate
-
- インチ: 1S/C9H8BrF2NO2/c1-15-6(14)4-5-2-3-13-8(7(5)10)9(11)12/h2-3,9H,4H2,1H3
- InChIKey: JXALYBLZXLHRJJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=NC=CC=1CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 228
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 39.2
Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076338-250mg |
Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate |
1806018-81-4 | 97% | 250mg |
$499.20 | 2022-04-01 | |
| Alichem | A029076338-500mg |
Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate |
1806018-81-4 | 97% | 500mg |
$863.90 | 2022-04-01 | |
| Alichem | A029076338-1g |
Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate |
1806018-81-4 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate 関連文献
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
3. Book reviews
-
4. Book reviews
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetateに関する追加情報
Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate (CAS No. 1806018-81-4): A Comprehensive Overview of Its Properties and Applications
The compound Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate (CAS No. 1806018-81-4) is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This pyridine derivative, characterized by its unique bromine and difluoromethyl functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, which combines a pyridine ring with ester and halogen substituents, makes it a valuable building block for researchers aiming to develop novel compounds with enhanced biological or physical properties.
In recent years, the demand for fluorinated pyridine derivatives has surged, driven by their widespread use in drug discovery and crop protection. The incorporation of fluorine atoms into organic molecules often improves their metabolic stability, bioavailability, and binding affinity to target proteins. As a result, Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate has become a focal point for chemists exploring new heterocyclic compounds with potential therapeutic or agrochemical applications. Its CAS number 1806018-81-4 is frequently searched in scientific databases, reflecting its growing importance in industrial and academic research.
One of the key advantages of this compound lies in its reactivity. The bromine atom at the 3-position of the pyridine ring allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Meanwhile, the difluoromethyl group introduces electron-withdrawing effects that can influence the electronic properties of the molecule. These features make Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate an attractive candidate for the development of small-molecule inhibitors or ligands in medicinal chemistry. Researchers are particularly interested in its potential to modulate enzyme activity or receptor interactions in disease pathways.
The ester moiety in Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate also offers synthetic flexibility. It can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, enabling the creation of diverse derivatives. This adaptability is crucial for structure-activity relationship (SAR) studies, where slight modifications to the molecular scaffold can lead to significant changes in biological activity. As such, this compound is often employed in the optimization of lead compounds during drug discovery campaigns.
From an industrial perspective, the scalability of Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate synthesis is a critical consideration. Recent advancements in green chemistry have prompted researchers to explore more sustainable routes for its production, minimizing hazardous byproducts and energy consumption. These efforts align with the broader trend toward environmentally friendly synthesis in the chemical industry, addressing concerns about waste reduction and resource efficiency.
In the agrochemical sector, fluorinated pyridines like this compound are investigated for their potential as pesticide intermediates. The presence of both bromine and fluorine atoms can enhance the lipophilicity and target specificity of agrochemicals, potentially leading to more effective pest control with lower environmental impact. This aligns with the growing demand for sustainable crop protection solutions that balance efficacy with ecological safety.
Quality control and analytical characterization are paramount when working with Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and structural integrity. These analytical methods ensure that the compound meets the stringent standards required for research and development applications, particularly in regulated industries like pharmaceuticals.
Looking ahead, the versatility of Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate (CAS No. 1806018-81-4) positions it as a valuable asset in the toolkit of synthetic chemists. Its ability to serve as a precursor for diverse molecular architectures underscores its importance in the ongoing quest for innovative chemical solutions. As research continues to uncover new applications for halogenated and fluorinated heterocycles, this compound is likely to remain at the forefront of scientific exploration, bridging the gap between fundamental chemistry and practical applications.
1806018-81-4 (Methyl 3-bromo-2-(difluoromethyl)pyridine-4-acetate) 関連製品
- 1248231-31-3({1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine)
- 2172372-82-4(5-{4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)
- 1806978-59-5(6-Chloro-4-(difluoromethyl)-2-fluoropyridine-3-carboxaldehyde)
- 2241128-12-9(3-(chloromethyl)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole)
- 2138419-30-2(5-(Fluorosulfonyl)-2-nitrobenzoic acid)
- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)
- 1806307-68-5(Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate)
- 2138372-64-0(1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one)
- 118767-91-2(Oxazolo[5,4-b]pyridin-2-amine)
- 1032056-94-2(1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic acid)




